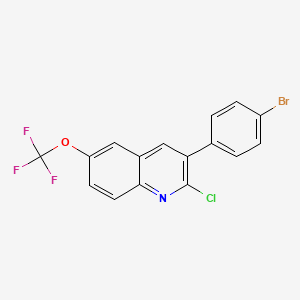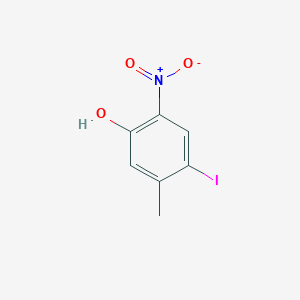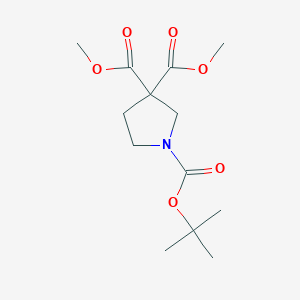
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester is a complex organic compound with the molecular formula C11H17NO6. This compound is characterized by its pyrrolidine ring structure, which is substituted with three carboxylic acid groups and esterified with 1,1-dimethylethyl and 3,3-dimethyl groups. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester typically involves the esterification of 1,3,3-Pyrrolidinetricarboxylic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The pyrrolidine ring structure allows for binding to various biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,4-diethyl ester
- 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester
Uniqueness
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of three carboxylic acid groups and the esterification with 1,1-dimethylethyl and 3,3-dimethyl groups confer distinct chemical properties, making it a valuable compound in various research applications. Its structural uniqueness allows for specific interactions with biological targets, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C13H21NO6 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O,3-O'-dimethyl pyrrolidine-1,3,3-tricarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-7-6-13(8-14,9(15)18-4)10(16)19-5/h6-8H2,1-5H3 |
InChI-Schlüssel |
BPBGHKFQNNKNPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


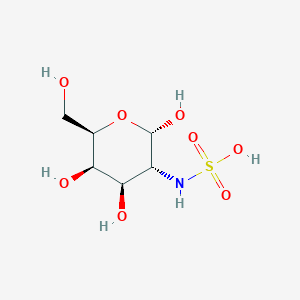

![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
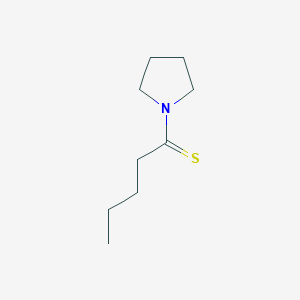


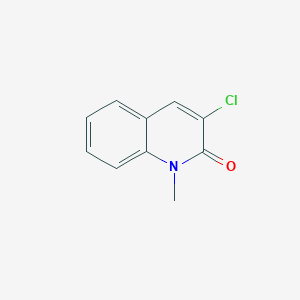
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
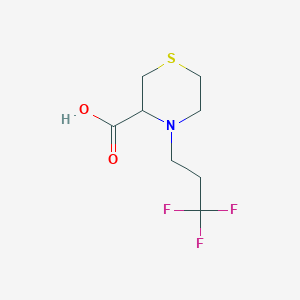
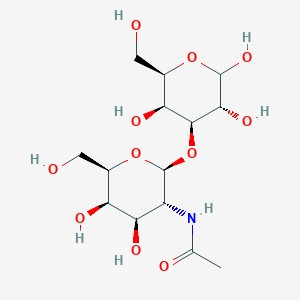
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
